molecular formula C19H22N2O4 B2518315 4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid CAS No. 1098635-25-6

4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

Cat. No.: B2518315
CAS No.: 1098635-25-6
M. Wt: 342.395
InChI Key: MQLXAQUXDYQDLF-UHFFFAOYSA-N
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Description

The compound 4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a butanoic acid derivative featuring two key substituents:

  • A 4-hydroxy-2-methylphenyl group attached via an amide bond.
  • A phenethylamino group at the second carbon of the butanoic acid backbone.

The hydroxy group may enhance solubility or hydrogen-bonding interactions, while the phenethylamino moiety could influence lipophilicity and receptor binding.

Properties

IUPAC Name

4-(4-hydroxy-2-methylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-11-15(22)7-8-16(13)21-18(23)12-17(19(24)25)20-10-9-14-5-3-2-4-6-14/h2-8,11,17,20,22H,9-10,12H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLXAQUXDYQDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the aromatic amine: This step involves the reaction of 4-hydroxy-2-methylphenol with an appropriate amine under acidic conditions to form the corresponding aromatic amine.

    Formation of the aliphatic amine: The next step involves the reaction of phenethylamine with a suitable carbonyl compound to form the aliphatic amine.

    Coupling reaction: The final step involves coupling the aromatic amine with the aliphatic amine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Modulating signaling pathways: It can affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.

    Interacting with receptors: It can bind to receptors on the cell surface, triggering downstream effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid C19H21N2O4* ~347.39* 4-hydroxy-2-methylphenyl (amide), phenethylamino Hydroxy group enhances H-bonding; phenethylamino contributes to lipophilicity N/A
4-(Naphthalen-2-ylamino)-4-oxo-2-(phenethylamino)butanoic acid C22H22N2O3 362.4 Naphthalen-2-yl (amide) Bulkier aromatic group may reduce solubility
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid C15H14BrNO3S 368.25 4-bromophenyl (amide), thienylmethyl Bromine increases molecular weight; sulfur atom alters electronic properties
4-Oxo-4-[(2-oxo-2-phenylethyl)amino]butanoic acid C12H13NO4 235.24 2-oxo-2-phenylethyl (amide) Additional oxo group reduces H-bonding capacity
2-((2-Methoxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid C19H23N3O4 357.4 Methoxyethylamino, 4-(phenylamino)phenyl Ether linkage improves solubility; steric hindrance from phenylamino

*Calculated based on structural formula.

Biological Activity

The compound 4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid , commonly referred to as a phenolic acid derivative, has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H22N2O3\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_3

This structure includes a hydroxy group , an amino group , and a ketone , which are critical for its biological interactions.

Antioxidant Activity

Research indicates that phenolic compounds, including derivatives like this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that similar phenolic acids possess high DPPH• scavenging activity, attributed to their structural characteristics, such as bulky electron-donating groups on the phenol ring .

Anti-inflammatory Effects

The compound has been identified as a DP2 receptor antagonist , which suggests potential utility in treating immunologic diseases such as asthma and allergic inflammation . The inhibition of DP2 receptors is linked to reduced eosinophilic inflammation, making it a candidate for further investigation in anti-inflammatory therapies.

Antimicrobial Activity

Preliminary studies have shown that derivatives of phenolic acids possess antimicrobial properties. For example, structure-activity relationship studies have indicated that modifications to the aromatic ring can enhance antibacterial activity against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound may also exhibit similar effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Hydroxyl Substituents : Hydroxyl groups at specific positions on the aromatic ring enhance antioxidant activity.
  • Amino Groups : The presence of amino groups increases solubility and may improve interaction with biological targets.
  • Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the amino group influence both pharmacokinetics and bioactivity.

Case Study 1: Antioxidant Efficacy

A recent study evaluated various phenolic compounds for their DPPH• scavenging activities. The results indicated that compounds with specific substitutions on the aromatic ring showed significantly higher antioxidant activities compared to their unsubstituted counterparts .

Case Study 2: Anti-inflammatory Potential

In vivo studies using mouse models of asthma demonstrated that compounds similar to this compound effectively reduced airway hyperresponsiveness and eosinophilic infiltration when administered prior to allergen exposure .

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